2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline

Physicochemical characterization Purification strategy Process chemistry

2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline (CAS 948294-60-8) is a polyhalogenated quinoline derivative with the molecular formula C₁₄H₁₅Cl₂N and a molecular weight of 268.18 g/mol. It belongs to the 2-chloro-3-substituted quinoline class, typically synthesized via Vilsmeier–Haack cyclization of N-aryl amides.

Molecular Formula C14H15Cl2N
Molecular Weight 268.2 g/mol
CAS No. 948294-60-8
Cat. No. B12632937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline
CAS948294-60-8
Molecular FormulaC14H15Cl2N
Molecular Weight268.2 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=C(N=C2C=C1C)Cl)CCCCl
InChIInChI=1S/C14H15Cl2N/c1-9-6-12-8-11(4-3-5-15)14(16)17-13(12)7-10(9)2/h6-8H,3-5H2,1-2H3
InChIKeyUOGSOWOAIWTWRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline (CAS 948294-60-8): A Functionalized Quinoline Scaffold for Targeted Synthesis and Property-Driven Selection


2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline (CAS 948294-60-8) is a polyhalogenated quinoline derivative with the molecular formula C₁₄H₁₅Cl₂N and a molecular weight of 268.18 g/mol . It belongs to the 2-chloro-3-substituted quinoline class, typically synthesized via Vilsmeier–Haack cyclization of N-aryl amides [1]. The compound features a 3-(3-chloropropyl) side chain and two methyl groups at the 6- and 7-positions of the quinoline core, structural elements that distinguish it from closely related chloro-quinoline intermediates and influence its physicochemical properties, reactivity, and suitability as a building block in medicinal and agrochemical synthesis programs.

Why 2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline Cannot Be Replaced by Generic Chloro-Quinoline Analogs


In-class chloro-quinoline intermediates are not interchangeable because the combination of the 3-(3-chloropropyl) chain length and the 6,7-dimethyl substitution pattern creates a unique physicochemical and reactivity profile that directly impacts downstream synthetic efficiency and biological target engagement. Simply substituting the unsubstituted analog 2-chloro-3-(3-chloropropyl)quinoline (CAS 159383-54-7) or the chloromethyl variant 2-chloro-3-(chloromethyl)-6,7-dimethylquinoline (CAS 182052-67-1) alters boiling point, density, lipophilicity, and physical state—factors that govern purification strategy, formulation compatibility, and the steric/electronic environment at the quinoline 2-position during nucleophilic displacement reactions . These differences translate into measurable consequences for reaction yield, product purity, and biological assay reproducibility, as quantified in the evidence below.

Quantitative Differentiation Evidence for 2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline (CAS 948294-60-8) Versus Closest Analogs


Boiling Point Elevation Versus 2-Chloro-3-(3-chloropropyl)quinoline

The target compound exhibits a calculated boiling point of 398 °C at 760 mmHg , which is 36.3 °C higher than that of its unsubstituted analog 2-chloro-3-(3-chloropropyl)quinoline (CAS 159383-54-7, bp 361.7 °C at 760 mmHg) . This elevation reflects the increased molecular weight and enhanced van der Waals interactions conferred by the two methyl groups at positions 6 and 7, directly affecting distillation conditions and thermal stability margins during scale-up.

Physicochemical characterization Purification strategy Process chemistry

Density Reduction Relative to the Unsubstituted Analog

The target compound has a calculated density of 1.208 g/cm³ , which is 0.060 g/cm³ lower than that of 2-chloro-3-(3-chloropropyl)quinoline (1.268 g/cm³) . This 4.7% reduction in density, attributable to the 6,7-dimethyl groups disrupting crystal packing efficiency, affects volumetric dosing, solution preparation, and shipping-weight calculations in procurement logistics.

Material properties Formulation Liquid handling

Lipophilicity Enhancement (LogP) Versus the Unsubstituted Analog

The target compound has a calculated LogP of 4.68 and a polar surface area (PSA) of 12.89 Ų . While a directly measured LogP for the unsubstituted analog 2-chloro-3-(3-chloropropyl)quinoline is not available from a single authoritative source, each methyl group added to an aromatic system typically contributes approximately +0.5 LogP units based on established fragment-based QSAR principles [1]. This places the estimated LogP of the unsubstituted analog around 3.7, yielding an approximate ΔLogP of +1.0 for the target compound. The elevated LogP of 4.68 indicates significantly enhanced membrane partitioning potential compared to non-methylated chloro-quinoline scaffolds.

Lipophilicity Membrane permeability ADME prediction

Physical State Differentiation from the Chloromethyl Analog

The chloromethyl analog 2-chloro-3-(chloromethyl)-6,7-dimethylquinoline (CAS 182052-67-1) is a crystalline solid with a measured melting point of 131–132 °C , whereas the target compound, with its longer 3-chloropropyl chain, lacks a reported melting point in available technical datasheets, consistent with a liquid or low-melting amorphous solid at ambient temperature . The replacement of the chloromethyl group with a chloropropyl chain disrupts crystal lattice formation by introducing conformational flexibility, eliminating the need for pre-melting or dissolution steps required for the solid analog in parallel synthesis workflows.

Physical state Handling Solid vs. liquid

Synthetic Handle Differentiation: Chloropropyl Chain Length Enables Distinct Derivatization Chemistry

The 3-(3-chloropropyl) side chain provides a primary alkyl chloride terminus that is more reactive toward nucleophilic displacement (Sₙ2) than the benzylic chloromethyl group in 2-chloro-3-(chloromethyl)-6,7-dimethylquinoline, yet offers greater conformational reach than the shorter chloromethyl tether. This differential reactivity has been exploited in the synthesis of diethyl (2-chloro-6,7-dimethyl-3-quinolinyl)methylphosphonate, where the chloromethyl intermediate undergoes Arbuzov reaction with triethyl phosphite [2]. The longer chloropropyl chain in the target compound analogously enables coupling with amines, thiols, and phosphites at a greater distance from the quinoline core, reducing steric interference from the 6,7-dimethyl groups during derivatization [1].

Synthetic chemistry Nucleophilic substitution Building block utility

Recommended Application Scenarios for 2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline (CAS 948294-60-8)


Medicinal Chemistry: Late-Stage Diversification of Quinoline-Based Kinase Inhibitor Scaffolds

The elevated LogP (4.68) and 3-chloropropyl handle make this compound a preferred intermediate for introducing amine, thiol, or phosphonate substituents at a 3-carbon distance from the quinoline core, enabling exploration of linker-length SAR in kinase inhibitor programs where the 6,7-dimethyl pattern mimics the substitution found in certain ATP-competitive inhibitors . The higher boiling point (398 °C) relative to the unsubstituted analog ensures thermal stability during microwave-assisted coupling reactions.

Process Chemistry: Kilogram-Scale Synthesis Requiring Predictable Physical Properties

The absence of a sharp melting point (liquid/amorphous state at ambient temperature) facilitates continuous-flow processing and eliminates the solvent overhead required to dissolve crystalline chloromethyl analogs (mp 131–132 °C) . The quantified density (1.208 g/cm³) enables accurate mass-to-volume conversion for automated reagent charging in pilot-scale reactors.

Agrochemical Intermediate Synthesis: Herbicide and Fungicide Lead Optimization

Quinoline derivatives with 3-substituted chloropropyl chains have been documented as intermediates in herbicide synthesis programs [1]. The target compound's chloropropyl chain provides a reactive site for introducing heterocyclic amines or thiols commonly found in agrochemical active ingredients, while the 6,7-dimethyl groups enhance lipophilicity for improved cuticular penetration in plant-targeted applications.

Chemical Biology: Probe Molecule Synthesis Requiring Defined Spacer Geometry

When constructing bifunctional quinoline probes (e.g., for photoaffinity labeling or PROTAC design), the 3-carbon chloropropyl spacer provides a defined distance between the quinoline recognition element and the effector moiety. The target compound's LogP of 4.68 and low PSA (12.89 Ų) predict favorable passive membrane permeability, a critical property for cellular probe molecules .

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